2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine, specifically identified as compound 873140 in the research, acts as a potent allosteric antagonist of the CCR5 receptor. [] It exhibits a pKB value of 8.6 ± 0.07, indicating its strong binding affinity to the receptor. []
Unlike other CCR5 antagonists like Sch-C, Sch-D, UK-427,857, and TAK779, which effectively block both chemokines 125I-MIP-1α and 125I-RANTES binding, 873140 selectively inhibits 125I-MIP-1α binding while having minimal impact on 125I-RANTES binding. [] This unique characteristic suggests a distinct binding interaction with the receptor compared to other antagonists.
Despite its inability to block 125I-RANTES binding effectively, 873140 successfully inhibits the calcium response triggered by CCL5 (RANTES), indicating its capacity to impede CCR5 activation and downstream signaling. []
Further studies demonstrate that 873140's antagonism of CCR5 is saturable and probe-dependent, aligning with an allosteric mechanism of action. [] The compound exhibits exceptionally persistent binding to CCR5, with a reversal rate constant of less than 0.004 h-1, translating to a half-life exceeding 136 hours. []
The potent and selective antagonism of the CCR5 receptor by 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine (873140) presents a significant application in inhibiting HIV entry into host cells. [] By blocking CCR5, 873140 disrupts the interaction between the virus and the receptor, which is essential for viral entry, particularly for HIV strains that utilize CCR5 as a co-receptor. [] This mechanism of action highlights its potential as a therapeutic agent for HIV infection.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0